molecular formula C24H21N3O2 B2653682 N-(4-methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide CAS No. 866153-81-3

N-(4-methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide

Cat. No. B2653682
M. Wt: 383.451
InChI Key: XHFIBFTWKHVMCF-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include the purpose or use of the compound in various industries or research.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity with other substances.


Scientific Research Applications

Synthesis and Biological Activity

Bioactive Metabolites from Marine Actinobacterium New compounds, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, were isolated from marine actinobacterium Streptomyces sp. This study highlights the potential of marine organisms in producing novel compounds with cytotoxic activities, suggesting a possible area of research for similar compounds (Sobolevskaya et al., 2007).

Antimycobacterial Activities of Phthalazinyl Derivatives Research on novel 2-[3-(4-bromo-2-fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid hydrazones demonstrated significant in vitro and in vivo activities against mycobacterial species and Mycobacterium tuberculosis. This study provides a template for investigating the therapeutic potential of phthalazinyl derivatives (Sriram et al., 2009).

Synthesis and Characterization

Synthesis of 1,2,4-Triazine Derivatives The study involved synthesizing and characterizing compounds with acetamide structures, which could be relevant in understanding the chemical properties and synthesis pathways of N-(4-methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide (El‐Barbary et al., 2005).

Anticancer and Antimicrobial Activity of Triazolo Phthalazines This study synthesized N-aryl substituted phenyl acetamide analogs of triazolo[3,4-a] phthalazines, demonstrating their potential anticancer and antimicrobial activities. Such studies could pave the way for the development of new therapeutic agents using phthalazinyl compounds (Kumar et al., 2019).

Green Chemistry and Drug Design

Green Chemistry Approach for Drug Design This study outlines an environmentally friendly synthesis of compounds structurally similar to N-(4-methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide, showcasing the potential for green chemistry approaches in drug discovery and design (Reddy et al., 2014).

Safety And Hazards

This involves looking at the toxicity, flammability, environmental impact, and other potential hazards associated with the compound.


Future Directions

This could include potential applications, further modifications of the compound to improve its properties, or other research directions.


properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-17-11-13-18(14-12-17)15-25-22(28)16-27-24(29)21-10-6-5-9-20(21)23(26-27)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFIBFTWKHVMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide

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